molecular formula C9H12ClN3 B13727888 5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B13727888
M. Wt: 197.66 g/mol
InChI Key: VKLZDTCTLVJVGN-UHFFFAOYSA-N
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Description

MFCD31925070, also known as (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine, is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,4-b]pyrazine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-chloro-3,4-dimethylpyridine and hydrazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at around 60-80°C to facilitate the reaction.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the fully reduced pyrido[3,4-b]pyrazine derivative.

    Substitution: Formation of substituted pyrido[3,4-b]pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. Its strong photoluminescent properties make it suitable for imaging applications in cellular and molecular biology.

Medicine

In medicine, (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine is investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells by inducing apoptosis and disrupting cellular pathways .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. It binds to copper ions (Cu2+), leading to the generation of reactive oxygen species (ROS). This results in DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine: Unique due to its strong photoluminescent properties and anticancer potential.

    2-chloro-3,4-dimethylpyridine: A precursor in the synthesis of the target compound.

    Hydrazine derivatives: Used in the synthesis of various pyrazine-based compounds.

Uniqueness

The uniqueness of (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine lies in its dual role as a fluorescent probe and an anticancer agent. Its ability to chelate copper ions and generate reactive oxygen species sets it apart from other similar compounds.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine

InChI

InChI=1S/C9H12ClN3/c1-6-5-12-8-7(13(6)2)3-4-11-9(8)10/h3-4,6,12H,5H2,1-2H3

InChI Key

VKLZDTCTLVJVGN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1C)C=CN=C2Cl

Origin of Product

United States

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